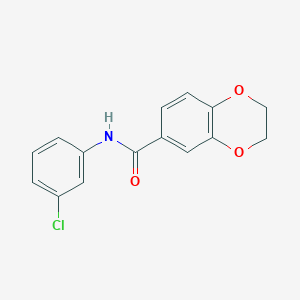
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that belongs to the class of benzodioxine derivatives. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it inhibits the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the major advantages of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, its low solubility in aqueous solutions can limit its use in certain experiments. Its mechanism of action is also not fully understood, which can make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for the research on N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its mechanism of action in more detail to gain a better understanding of its anticancer activity. It is also important to investigate its potential toxicity and side effects in vivo to assess its safety for use in humans. Finally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of even more potent anticancer agents.
合成方法
The synthesis of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-chloroaniline and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to possess antifungal and antibacterial properties.
属性
分子式 |
C15H12ClNO3 |
|---|---|
分子量 |
289.71 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H12ClNO3/c16-11-2-1-3-12(9-11)17-15(18)10-4-5-13-14(8-10)20-7-6-19-13/h1-5,8-9H,6-7H2,(H,17,18) |
InChI 键 |
GRPCZFMZJNESBJ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
溶解度 |
6.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)
![2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B251615.png)
![N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)

![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)

![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)
![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)


![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)
